molecular formula C10H20O2 B6146410 (1-methoxy-3,5-dimethylcyclohexyl)methanol, Mixture of diastereomers CAS No. 2138033-83-5

(1-methoxy-3,5-dimethylcyclohexyl)methanol, Mixture of diastereomers

Cat. No. B6146410
CAS RN: 2138033-83-5
M. Wt: 172.3
InChI Key:
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Description

(1-Methoxy-3,5-dimethylcyclohexyl)methanol, or Mixture of diastereomers, is an organic compound with several applications in chemical synthesis and research. It is a cyclic ether characterized by a methoxy group attached to the cyclohexyl ring. This compound is a mixture of two diastereomers, (1R,3S,5R)-methoxy-3,5-dimethylcyclohexanol and (1S,3R,5S)-methoxy-3,5-dimethylcyclohexanol. It has been used in a variety of research experiments, including those involving chemical synthesis, drug delivery, and biochemistry.

Mechanism of Action

The mechanism of action of Mixture of diastereomers is not fully understood. However, it is believed that the compound acts as a stabilizing agent for molecules, which helps to improve the solubility of poorly soluble drugs. Additionally, the compound has been found to interact with enzymes and proteins, which can affect their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Mixture of diastereomers are not fully understood. However, it is believed that the compound can act as an enzyme inhibitor and can affect the activity and function of enzymes and proteins. Additionally, the compound has been found to have an effect on the solubility of drugs, which can affect their absorption and distribution in the body.

Advantages and Limitations for Lab Experiments

The use of Mixture of diastereomers in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized from commercially available materials. Additionally, it is a relatively stable compound and is not easily degraded. However, the compound has some limitations. It is not water-soluble, which can limit its use in certain experiments. Additionally, the compound is a mixture of two diastereomers, which can make it difficult to isolate and purify the desired compound.

Future Directions

There are several potential future directions for research involving Mixture of diastereomers. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential of using the compound as a drug delivery system. Further research could also be conducted to explore the potential of using the compound in chemical synthesis experiments. Finally, further research could be conducted to explore the potential of using the compound as an enzyme inhibitor.

Synthesis Methods

Mixture of diastereomers can be synthesized from commercially available materials such as cyclohexanone, dioxane, and potassium hydroxide. The reaction involves the condensation of cyclohexanone with dioxane in the presence of a base such as potassium hydroxide to form the cyclic ether. The reaction proceeds in a two-step process, with the first step involving the formation of the cyclic ether, and the second step involving the hydrolysis of the cyclic ether to form the mixture of diastereomers.

Scientific Research Applications

Mixture of diastereomers has been used in a variety of scientific research experiments. It has been used in drug delivery systems to improve the solubility of poorly soluble drugs. It has also been used in chemical synthesis experiments to create chiral compounds. It has been used in biochemistry experiments to study the effects of different compounds on enzymes and proteins. It has also been used in research on the mechanism of action of drugs and their biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-methoxy-3,5-dimethylcyclohexyl)methanol involves the reaction of a cyclohexanone derivative with a Grignard reagent followed by a reduction step.", "Starting Materials": [ "3,5-dimethylcyclohexanone", "Methanol", "Magnesium", "Bromobenzene" ], "Reaction": [ "Step 1: Preparation of Grignard reagent by reacting magnesium with bromobenzene in anhydrous ether", "Step 2: Addition of Grignard reagent to 3,5-dimethylcyclohexanone to form a tertiary alcohol intermediate", "Step 3: Reduction of the intermediate using methanol and hydrogen gas in the presence of a palladium catalyst to yield (1-methoxy-3,5-dimethylcyclohexyl)methanol as a mixture of diastereomers" ] }

CAS RN

2138033-83-5

Product Name

(1-methoxy-3,5-dimethylcyclohexyl)methanol, Mixture of diastereomers

Molecular Formula

C10H20O2

Molecular Weight

172.3

Purity

95

Origin of Product

United States

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